

# synthesis and reactivity of chlorophosphoranes

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## Compound of Interest

Compound Name: *Chlorophosphorane*

Cat. No.: *B8807898*

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An In-depth Technical Guide to the Synthesis and Reactivity of **Chlorophosphoranes**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Chlorophosphoranes**, hypervalent phosphorus(V) compounds, are pivotal reagents in modern organic synthesis, primarily utilized for their potent chlorinating capabilities. Characterized by a pentacoordinate phosphorus center, typically in a trigonal bipyramidal geometry, their reactivity is dictated by the nature of their substituents and their fluxional behavior, most notably the Berry pseudorotation. This guide provides a comprehensive overview of the synthesis, structure, spectroscopic characterization, and diverse reactivity of **chlorophosphoranes**. Detailed experimental protocols for the preparation of a common **chlorophosphorane** and its application in the chlorination of alcohols are presented. Quantitative data are summarized in tabular form, and key mechanistic pathways are illustrated using logical diagrams to support researchers in the practical application of this important class of reagents.

## Introduction to Chlorophosphoranes

**Chlorophosphoranes** are pentacoordinate phosphorus(V) species with the general formula  $R_xPCl_{5-x}$ . The parent compound, phosphorus pentachloride ( $PCl_5$ ), is a widely used and archetypal example. These compounds are characterized by a phosphorus atom in a +5 oxidation state, bonded to five substituents. They serve as powerful reagents for a variety of chemical transformations, most notably for the conversion of hydroxyl and carbonyl groups into chlorides.<sup>[1]</sup> Their utility in the synthesis of complex organic molecules, including

pharmaceutical intermediates, makes a thorough understanding of their chemistry essential for professionals in chemical and drug development.

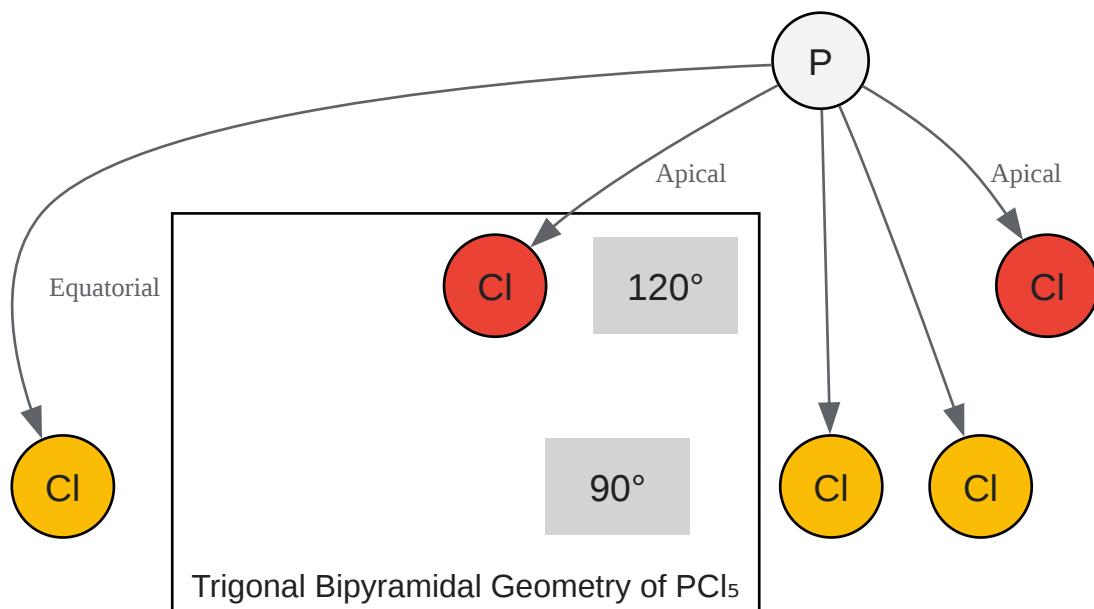
## Structure and Bonding

### Trigonal Bipyramidal Geometry

The predominant molecular geometry for **chlorophosphoranes** is trigonal bipyramidal (TBP). [2] This structure features a central phosphorus atom with two distinct types of substituent positions:

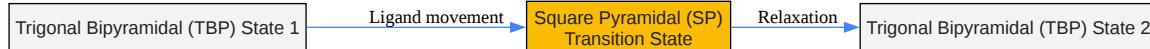
- Apical (or axial) positions: Two positions located 180° from each other.
- Equatorial positions: Three positions situated in a plane at 120° angles to each other, perpendicular to the apical axis.

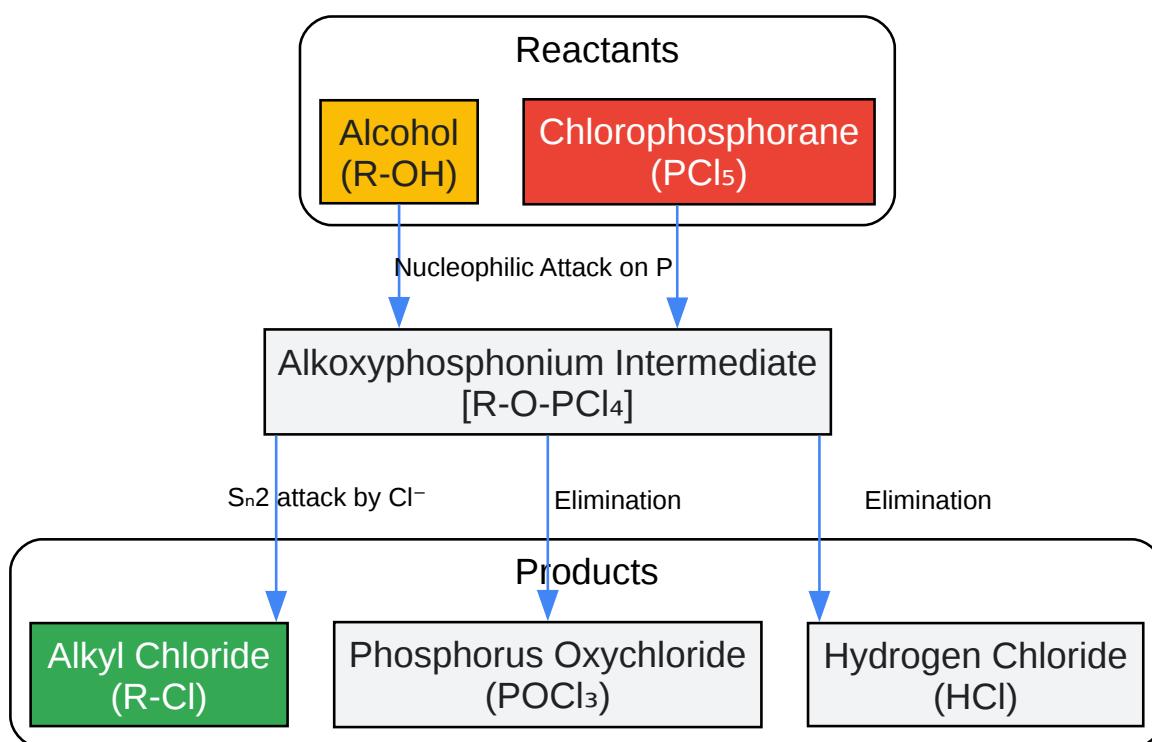
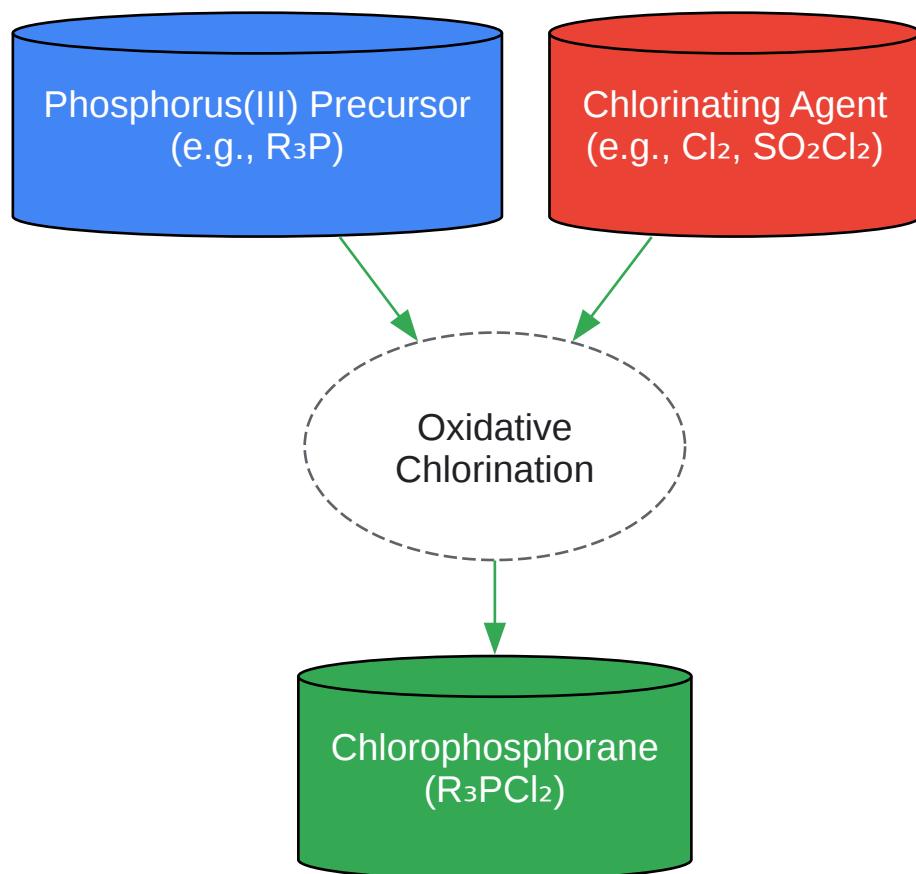
The bond angles are approximately 90° between apical and equatorial positions and 120° between two equatorial positions.[2] In species like  $\text{PCl}_5$ , the apical P-Cl bonds are typically longer and weaker than the equatorial P-Cl bonds. Electronegative substituents preferentially occupy the apical positions, a principle known as apicophilicity.

Trigonal Bipyramidal Geometry of  $\text{PCl}_5$ 

## Key Features

- Apical and equatorial ligands interchange.
- Proceeds via a low-energy transition state.
- Explains fluxional behavior in solution.





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## References

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